N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-[(4-fluorophenyl)methyl]-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN3O6S/c1-14-11-17(7-8-18(14)30-2)32(28,29)25-9-10-31-19(25)13-24-21(27)20(26)23-12-15-3-5-16(22)6-4-15/h3-8,11,19H,9-10,12-13H2,1-2H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVVCKMOQZKCQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-fluorobenzyl)-N2-((3-((4-methoxy-3-methylphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 465.5 g/mol. The structure features a fluorobenzyl group and an oxazolidine moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the fluorine atom enhances binding affinity, while the oxazolidinone structure may contribute to its interaction with enzymes and receptors. The sulfonyl group is also believed to play a role in modulating biological responses by influencing the compound's solubility and reactivity.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Anticancer Properties : Studies have shown that oxazolidinone derivatives can inhibit cancer cell proliferation by targeting key enzymes involved in cell cycle regulation and apoptosis. For example, the compound has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells .
- Antimicrobial Activity : Similar compounds have been noted for their antimicrobial properties, potentially acting against bacterial and fungal infections through disruption of microbial cell walls or interference with metabolic pathways .
Case Studies
Several studies have focused on the biological evaluation of compounds related to this compound:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of oxazolidinone derivatives on human breast cancer cells (MCF-7). Results showed significant inhibition of cell viability at concentrations as low as 10 µM, with IC50 values indicating potent activity compared to standard chemotherapeutics .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of an oxazolidinone derivative against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) in the low µg/mL range, suggesting strong antibacterial properties .
Data Tables
Comparison with Similar Compounds
Core Heterocycle Variations
- Oxazolidine vs. Oxazinan: The target compound’s oxazolidine ring (5-membered) contrasts with the oxazinan ring (6-membered) in N1-((3-((4-chlorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-fluorobenzyl)oxalamide (CAS 872724-37-3, ).
- Sulfonyl Substituents : The 4-methoxy-3-methylphenyl sulfonyl group in the target compound differs from the 4-chlorophenyl sulfonyl group in . Methoxy and methyl groups are electron-donating, which could increase solubility and alter π-π stacking interactions compared to the electron-withdrawing chloro substituent .
Aromatic Substitutions
- Fluorobenzyl vs. Chlorophenyl : The 4-fluorobenzyl group in the target compound contrasts with the 3-chloro-4-methylphenyl group in N1-(3-chloro-4-methylphenyl)-N2-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS 897758-01-9, ). Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and enhance metabolic stability relative to bulkier chloro-methyl substituents .
Physicochemical Properties
*Calculated based on structural similarity to .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
